molecular formula C15H17NO2S B6052491 2-(2,4-dimethylphenoxy)-N-(2-thienylmethyl)acetamide

2-(2,4-dimethylphenoxy)-N-(2-thienylmethyl)acetamide

Cat. No.: B6052491
M. Wt: 275.4 g/mol
InChI Key: AMYWGESWPZVVGS-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenoxy)-N-(2-thienylmethyl)acetamide is an organic compound that features a phenoxy group substituted with two methyl groups at the 2 and 4 positions, an acetamide group, and a thienylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenoxy)-N-(2-thienylmethyl)acetamide typically involves the following steps:

    Formation of 2,4-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Etherification: The 2,4-dimethylphenol is then reacted with chloroacetic acid to form 2-(2,4-dimethylphenoxy)acetic acid.

    Amidation: The 2-(2,4-dimethylphenoxy)acetic acid is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is then reacted with 2-thienylmethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems for reagent addition and product isolation would also be common in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenoxy)-N-(2-thienylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy and thienyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The acetamide group can be reduced to an amine under reducing conditions.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophiles such as bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the phenoxy and thienyl groups.

    Reduction: The corresponding amine derivative.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N-(2-thienylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-thienylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dimethylphenoxy)acetamide: Lacks the thienylmethyl group.

    N-(2-thienylmethyl)acetamide: Lacks the phenoxy group.

    2-(2,4-dimethylphenoxy)-N-methylacetamide: Lacks the thienyl group.

Uniqueness

2-(2,4-dimethylphenoxy)-N-(2-thienylmethyl)acetamide is unique due to the presence of both the phenoxy and thienylmethyl groups, which can confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-11-5-6-14(12(2)8-11)18-10-15(17)16-9-13-4-3-7-19-13/h3-8H,9-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYWGESWPZVVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NCC2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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